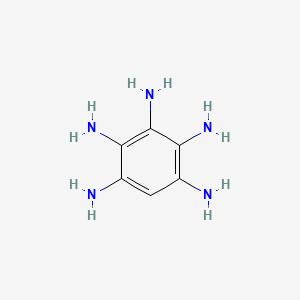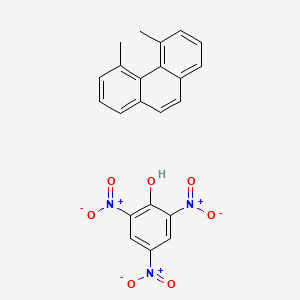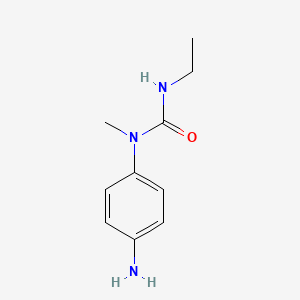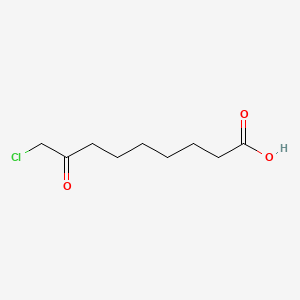
Nonanoic acid, 9-chloro-8-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-8-oxononanoic acid is a chemical compound with the molecular formula C9H15ClO3 It is a derivative of nonanoic acid, characterized by the presence of a chlorine atom and a ketone group on the eighth carbon of the nonanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-8-oxononanoic acid can be achieved through several methods. One common approach involves the chlorination of 9-oxononanoic acid. This process typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 9-Chloro-8-oxononanoic acid may involve the large-scale chlorination of 9-oxononanoic acid using similar chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-8-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 9-chloro-8-hydroxynonanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 9-chloro-8-hydroxynonanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Chloro-8-oxononanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Chloro-8-oxononanoic acid involves its interaction with various molecular targets. The chlorine atom and ketone group confer reactivity, allowing the compound to participate in nucleophilic and electrophilic reactions. These interactions can modify biomolecules, potentially leading to biological effects. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
9-Oxononanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
8-Chlorononanoic acid:
9-Chloro-8-hydroxynonanoic acid: A reduced form of 9-Chloro-8-oxononanoic acid, with different chemical properties and reactivity.
Uniqueness
9-Chloro-8-oxononanoic acid is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields .
Properties
CAS No. |
60254-73-1 |
|---|---|
Molecular Formula |
C9H15ClO3 |
Molecular Weight |
206.66 g/mol |
IUPAC Name |
9-chloro-8-oxononanoic acid |
InChI |
InChI=1S/C9H15ClO3/c10-7-8(11)5-3-1-2-4-6-9(12)13/h1-7H2,(H,12,13) |
InChI Key |
KXJMMYBTYIIBHF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


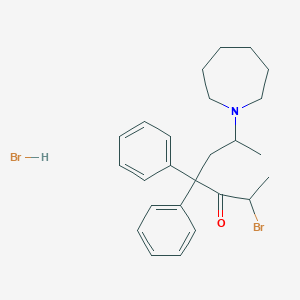

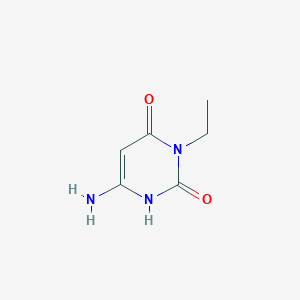
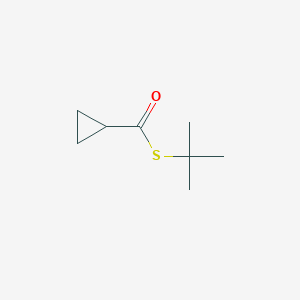
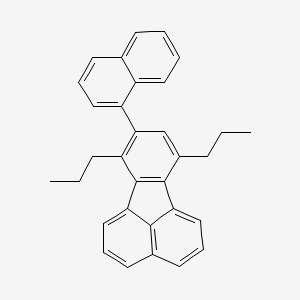
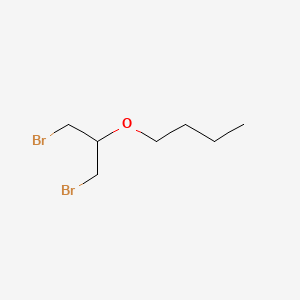
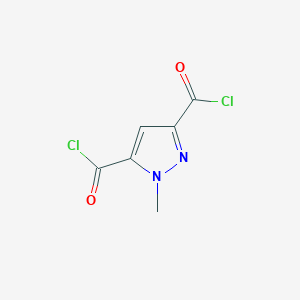
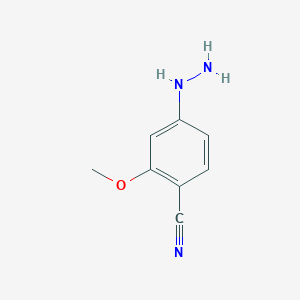
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

